molecular formula C20H20ClN3O3 B281963 4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid

货号 B281963
分子量: 385.8 g/mol
InChI 键: FDFKXPFBYFJRLI-KTKRTIGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. CP-122,288 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.

作用机制

CP-122,288 exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. By blocking the D3 receptor, CP-122,288 reduces the activity of the mesolimbic dopamine pathway, which is associated with reward and motivation. This mechanism of action has been implicated in the potential therapeutic effects of CP-122,288 in addiction and schizophrenia.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models of addiction. CP-122,288 has also been shown to improve cognitive function in animal models of schizophrenia. Additionally, CP-122,288 has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential therapeutic applications in this disorder.

实验室实验的优点和局限性

One of the main advantages of CP-122,288 for laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows for precise manipulation of this receptor subtype in preclinical studies. However, one limitation of CP-122,288 is its relatively low potency compared to other dopamine receptor antagonists, which may require higher doses to achieve desired effects. Additionally, CP-122,288 has limited solubility in aqueous solutions, which may limit its utility in certain experimental settings.

未来方向

There are several potential future directions for research on CP-122,288. One area of interest is the potential therapeutic applications of CP-122,288 in addiction and schizophrenia. Further studies are needed to determine the optimal dosing and administration strategies for CP-122,288 in these disorders. Additionally, there is growing interest in the potential role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to elucidate the mechanisms underlying these potential therapeutic effects of CP-122,288. Finally, there is a need for the development of more potent and selective dopamine D3 receptor antagonists that may have improved utility in laboratory experiments and potential therapeutic applications.

合成方法

CP-122,288 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-(4-aminophenyl)-2-butenoic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

CP-122,288 has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic effects in the treatment of addiction, schizophrenia, and Parkinson's disease. CP-122,288 has also been used as a tool to study the neurobiological mechanisms underlying reward and motivation, as well as the effects of drugs of abuse on the brain.

属性

分子式

C20H20ClN3O3

分子量

385.8 g/mol

IUPAC 名称

(Z)-4-[4-[4-(4-chlorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H20ClN3O3/c21-15-1-5-17(6-2-15)23-11-13-24(14-12-23)18-7-3-16(4-8-18)22-19(25)9-10-20(26)27/h1-10H,11-14H2,(H,22,25)(H,26,27)/b10-9-

InChI 键

FDFKXPFBYFJRLI-KTKRTIGZSA-N

手性 SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC=C(C=C3)Cl

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)Cl

规范 SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。